molecular formula C21H21ClN2O2 B14976894 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B14976894
M. Wt: 368.9 g/mol
InChI Key: GBJVXNVMDFKKAV-UHFFFAOYSA-N
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Description

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound with a unique structure that includes a chloro-substituted tetrahydropyridoindole core and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydropyridoindole Core: This step involves the cyclization of a suitable precursor to form the tetrahydropyridoindole core. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the tetrahydropyridoindole core. Common reagents for this step include palladium catalysts and suitable ligands to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as ethers or esters.

Scientific Research Applications

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as cell growth and differentiation.

Comparison with Similar Compounds

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    8-chloro-1-tetrahydronorharmane: Similar in structure but lacks the methoxyphenyl group.

    4-chloro-1-tetrahydronorharmane: Similar in structure but has a different substitution pattern on the indole ring.

    8-methyl-1-tetrahydronorharmane: Similar in structure but has a methyl group instead of a chloro group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C21H21ClN2O2/c1-26-16-6-2-14(3-7-16)4-9-21(25)24-11-10-20-18(13-24)17-12-15(22)5-8-19(17)23-20/h2-3,5-8,12,23H,4,9-11,13H2,1H3

InChI Key

GBJVXNVMDFKKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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